4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is a compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a biphenyl structure, which in turn is connected to a carboxylic acid group. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the introduction of the azido group into the biphenyl structure. One common method is the nucleophilic substitution reaction, where a halogenated biphenyl compound reacts with sodium azide under suitable conditions to form the azidomethyl derivative. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid may involve a multi-step process starting from commercially available biphenyl derivatives. The process includes halogenation, azidation, and subsequent carboxylation steps. Each step is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form phosphine imines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Triphenylphosphine (PPh3) is often used in the Staudinger reaction.
Major Products:
Oxidation: Nitro-biphenyl derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Phosphine imine derivatives.
Scientific Research Applications
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are crucial in bioconjugation techniques.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with azido functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is primarily related to the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely known as the “click reaction.” This reaction is highly efficient and selective, making it a valuable tool in chemical biology and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: Another azido-biphenyl derivative used in pharmaceutical research.
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: A compound with similar reactivity but different functional groups.
Uniqueness: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of an azido group and a carboxylic acid group, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of reactions and applications, distinguishing it from other azido-biphenyl derivatives.
Properties
CAS No. |
2758005-15-9 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.3 |
Purity |
97 |
Origin of Product |
United States |
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